molecular formula C11H12N2O2 B1443684 Ethyl 2-methyl-2H-indazole-7-carboxylate CAS No. 1360438-37-4

Ethyl 2-methyl-2H-indazole-7-carboxylate

Cat. No. B1443684
M. Wt: 204.22 g/mol
InChI Key: XPKNUYARZMBJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-methyl-2H-indazole-7-carboxylate” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound, also known as benzpyrazole or isoindazone . It is a structurally diverse nucleus that has aroused great interest due to its wide variety of biological properties .


Synthesis Analysis

The synthesis of 2H-indazoles has been a subject of interest in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids were synthesized by the condensation of phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles have been studied extensively . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Chemical Synthesis and Derivatives

Ethyl 2-methyl-2H-indazole-7-carboxylate, a derivative of ethyl-1H-indazole-3-carboxylate, has been explored in the synthesis of various chemical compounds. For instance, derivatives of ethyl-1H-indazole-3-carboxylate, containing aliphatic or aromatic acyl radicals, have been synthesized and tested for antiarthritic effects in rats, showcasing its potential in medicinal chemistry (Bistocchi et al., 1981). Additionally, ethyl 2-methyl-2,3-butadienoate, a compound related to ethyl 2-methyl-2H-indazole-7-carboxylate, has been utilized in the synthesis of tetrahydropyridines, highlighting its role in organic synthesis (Zhu, Lan, & Kwon, 2003).

Structural Analysis and Characterization

The crystal structure of compounds similar to ethyl 2-methyl-2H-indazole-7-carboxylate, like ethyl 2-amino­oxazole-5-carboxyl­ate, has been studied, providing insights into their molecular configurations (Kennedy et al., 2001). These studies are crucial for understanding the physical and chemical properties of such compounds, aiding in their application in various fields.

Antimicrobial Activity

Ethyl 2-methyl-2H-indazole-7-carboxylate derivatives have been synthesized and evaluated for antimicrobial activities. For example, novel indazole bearing oxadiazole derivatives have been studied for their antimicrobial properties, signifying the potential of these compounds in pharmaceutical research (Ghelani, Khunt, & Naliapara, 2017).

Potential in Drug Development

Derivatives of ethyl 2-methyl-2H-indazole-7-carboxylate have been explored for their potential in drug development. For instance, ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, a related compound, was used in the synthesis of indazole-carbohydrazide and further tested for anti-cancer properties (Ghelani, Khunt, & Naliapara, 2017). Such research showcases the significance of these compounds in medicinal chemistry.

Novel Synthetic Pathways

Ethyl 2-methyl-2H-indazole-7-carboxylate and its derivatives have been instrumental in developing new synthetic pathways for various chemical compounds. For instance, ethyl 2-aminooxazole-5-carboxylate has been utilized in synthetic modifications, contributing to advancements in organic chemistry (Kennedy et al., 2001).

properties

IUPAC Name

ethyl 2-methylindazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-4-5-8-7-13(2)12-10(8)9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKNUYARZMBJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=CN(N=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-2H-indazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-2H-indazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methyl-2H-indazole-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-methyl-2H-indazole-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-methyl-2H-indazole-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-methyl-2H-indazole-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-methyl-2H-indazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.